![molecular formula C11H10IN3OS B7625083 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7625083.png)
1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that features a unique combination of an iodophenyl group and a triazolylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Iodophenyl Intermediate: The starting material, 4-iodophenyl, can be synthesized through iodination of phenyl compounds using iodine and an oxidizing agent such as nitric acid.
Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Triazolylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the 4-methyl-1,2,4-triazole-3-thiol reacts with the ethanone intermediate under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be utilized in the development of novel materials with unique electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolylsulfanyl group can enhance binding affinity and specificity, while the iodophenyl group can facilitate interactions with hydrophobic pockets in the target protein.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- 1-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- 1-(4-Fluorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Comparison: 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the presence of the iodine atom, which can enhance the compound’s reactivity and binding interactions compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger van der Waals interactions and potential halogen bonding, making this compound particularly valuable in applications requiring strong and specific molecular interactions.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3OS/c1-15-7-13-14-11(15)17-6-10(16)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRABCXJFCHVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
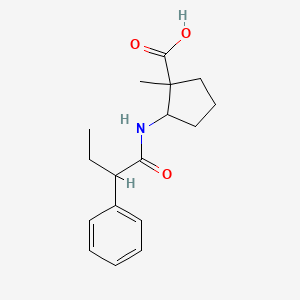
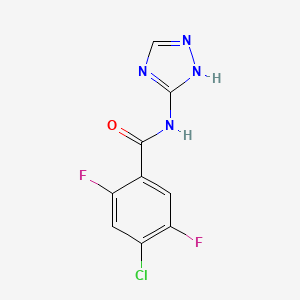
![2,6-difluoro-N-[(4-hydroxyphenyl)methyl]-N,3-dimethylbenzamide](/img/structure/B7625021.png)
![2-[(1-Methylpyrazol-3-yl)methoxy]benzoic acid](/img/structure/B7625027.png)
![4-[(2-Amino-2-cyclopropylethyl)amino]-3-bromobenzonitrile](/img/structure/B7625032.png)
![4-[(1-Methylpyrazol-3-yl)methoxy]benzonitrile](/img/structure/B7625033.png)
![1-[(1-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7625046.png)
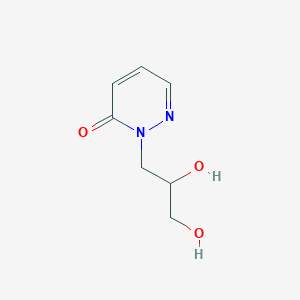
![3-bromo-5-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B7625065.png)
![2-(3-Hydroxypyridine-2-carbonyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B7625074.png)
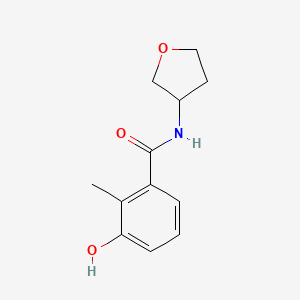
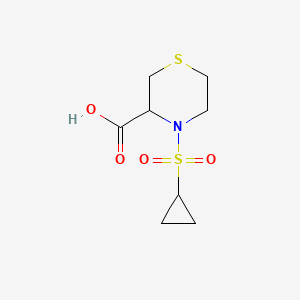
![2-chloro-N-[(1-methylpyrazol-3-yl)methyl]quinazolin-4-amine](/img/structure/B7625101.png)
![2-[(3-Chloro-4-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7625106.png)
